2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

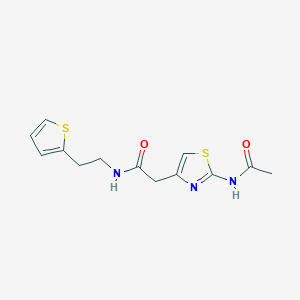

2-(2-Acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a bifunctional acetamide derivative featuring a thiazole core substituted at position 2 with an acetamide group and at position 4 with a methylene-linked N-(2-(thiophen-2-yl)ethyl)acetamide moiety.

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-9(17)15-13-16-10(8-20-13)7-12(18)14-5-4-11-3-2-6-19-11/h2-3,6,8H,4-5,7H2,1H3,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEYQRXHQGULDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Thiophene Substitution: The thiophene ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative is reacted with a thiophene-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL, suggesting that this compound may possess comparable efficacy .

Anticancer Properties

The anticancer potential of 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has been investigated through in vitro studies. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Notably, these compounds were found to be more effective than standard chemotherapeutics like cisplatin in certain assays .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound Efficacy | Comparison Drug |

|---|---|---|

| HepG-2 | High | Cisplatin |

| A-549 | Moderate | Cisplatin |

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Preliminary studies suggest that it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition could potentially lead to therapeutic applications in treating conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial activity of thiazole derivatives included this compound as one of the test subjects. Results demonstrated a significant reduction in bacterial colonies when exposed to varying concentrations of the compound, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Screening

In a comparative study involving multiple thiazole derivatives, 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide was evaluated for its cytotoxic effects against cancer cell lines. The findings indicated that this compound exhibited promising results, leading to further investigations into its mechanism of action and potential for drug development.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several classes of thiazole-acetamide derivatives. Key comparisons include:

Physicochemical Properties

- Simpler N-(thiazol-2-yl)acetamides (e.g., N-(4-phenyl-2-thiazolyl)acetamide) melt at 147–232°C, while bulkier derivatives like quinazolinone-thioacetamides show higher melting points (251–315°C) due to rigid cores .

- Solubility : Thiophene and ethyl groups in the target compound likely improve solubility in organic solvents compared to chlorophenyl or sulfamoylphenyl analogs .

Biological Activity

The compound 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 250.32 g/mol. The structure includes a thiazole ring, which is known for its biological relevance, particularly in drug design.

IUPAC Name

The IUPAC name for this compound is 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide .

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide have been evaluated for their effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

A notable study demonstrated that thiazole derivatives could induce apoptosis in tumor cells, which is a critical mechanism in cancer treatment. The mechanism involves the activation of caspase pathways, leading to programmed cell death. The specific compound was found to significantly inhibit cell proliferation and promote apoptosis in treated cells through various assays, including MTT assays and acridine orange/ethidium bromide staining methods .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes. Inhibitors of CA have therapeutic applications in treating conditions such as glaucoma and epilepsy. The synthesized derivatives showed promising results against human CA isoforms I and II, with some compounds exhibiting better activity than the standard drug Acetazolamide .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features. The presence of substituents on the thiazole ring and the thiophene moiety can significantly influence their potency and selectivity as enzyme inhibitors or anticancer agents.

A comparative analysis of various thiazole derivatives reveals that modifications at the 4-position of the thiazole ring can enhance anticancer activity and selectivity towards specific enzyme targets. For example, the introduction of different alkyl or aryl groups can modulate lipophilicity and binding affinity to target sites .

Study 1: Anticancer Properties

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against several cell lines. The study highlighted that modifications to the acetamide group could lead to enhanced cytotoxicity against A549 cells, suggesting that this compound's structural features are critical for its biological efficacy .

Study 2: Enzyme Inhibition

Another research effort focused on evaluating the inhibitory effects of thiazole derivatives on acetylcholinesterase (AChE). The results indicated that certain derivatives exhibited competitive inhibition against AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. This study underscores the multifaceted biological activities associated with thiazole-containing compounds .

Data Tables

| Activity Type | Compound | Target | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | 2-(2-acetamidothiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide | A549 Cell Line | 15 |

| Enzyme Inhibition | Similar Thiazole Derivative | Human CA I | 20 |

| Enzyme Inhibition | Similar Thiazole Derivative | Human CA II | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.